molecular formula C19H18N2O2S2 B2451290 N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895483-04-2

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No. B2451290
CAS RN: 895483-04-2
M. Wt: 370.49
InChI Key: ATFIRPMBTLTMOC-UHFFFAOYSA-N
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Description

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide, commonly known as MTA, is a thiazole compound that has gained attention for its potential as a therapeutic agent. MTA has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Potential Use in Obesity and Diabetes Treatment

The compound N-phenyl-(2-aminothiazol-4-yl)acetamides, closely related to the chemical , has been studied for its potential as a drug for obesity and non-insulin dependent diabetes. These compounds, particularly derivatives like N-phenyl-(2-phenylaminothiazol-4-yl)acetamide, have shown potent agonistic activity against the β3-adrenergic receptor, which is significant for treating these conditions (Maruyama et al., 2012).

Anticancer Activities

Derivatives of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, including compounds structurally similar to the one , have been synthesized and shown significant anticancer activity. For instance, specific derivatives exhibited high selectivity and potent anticancer effects against human lung adenocarcinoma cells (Evren et al., 2019).

Antioxidant and Anti-inflammatory Properties

A series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were found to have good antioxidant and anti-inflammatory activities. Certain compounds within this series showed both these activities, indicating potential therapeutic applications in conditions where oxidative stress and inflammation are key factors (Koppireddi et al., 2013).

properties

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c1-13-10-14(8-9-17(13)23-2)16-11-25-19(20-16)21-18(22)12-24-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFIRPMBTLTMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)CSC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide

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